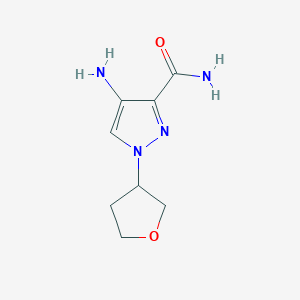

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

4-amino-1-(oxolan-3-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O2/c9-6-3-12(5-1-2-14-4-5)11-7(6)8(10)13/h3,5H,1-2,4,9H2,(H2,10,13) |

InChI Key |

IQMYXUXIFRXODA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1N2C=C(C(=N2)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 15 : 4-((2-Chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C₂₆H₂₃ClN₆O₃

- Molecular Weight : 503.0 g/mol

- Activity : Potent PLK1 inhibitor (IC₅₀ = 219 nM) .

- Key Differences: Substituents: A pyridinyl-phenylamino group at the 1-position and a benzyloxy group at the 4-position. Functional Impact: The bulkier substituents enhance binding to PLK1 but reduce solubility compared to the oxolan-3-yl group in the target compound.

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

Pyrazole Hybrids in Drug Discovery

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

- Molecular Formula : C₁₆H₁₂N₆O₂

- Molecular Weight : 328.31 g/mol

- Synthesis: Derived from pyrazole-pyran hybrids using malononitrile .

Functional Analogues in Therapeutic Use

Difelikefalin (KORSUVA™)

- Molecular Formula : C₃₆H₅₃N₇O₆·xAcOH

- Molecular Weight : 679.4 g/mol (free base)

- Activity : Kappa opioid receptor agonist for treating pruritus in dialysis patients .

- Key Differences: Peptide-based structure with piperidine and phenylalanine residues, unlike the pyrazole-oxolane scaffold. Demonstrates how structural diversity drives distinct therapeutic outcomes despite shared amino-carboxamide motifs.

Comparative Analysis Table

Key Research Findings

- Substituent Effects : The oxolan-3-yl group in the target compound balances lipophilicity and solubility, whereas bulkier substituents (e.g., in Compound 15) enhance target affinity but reduce bioavailability .

- Structural Diversity: Despite shared motifs (e.g., amino-carboxamide), divergent scaffolds like peptides (Difelikefalin) and pyran hybrids (11a) underscore the importance of scaffold optimization for specific targets .

Biological Activity

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H14N4O2

- Molecular Weight : Approximately 198.23 g/mol

- Structural Features :

- Contains an amino group

- Features a pyrazole ring

- Incorporates an oxolane ring

The unique combination of these structural elements contributes to the compound's diverse biological activities.

The biological activity of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Signal Transduction : It can alter pathways that regulate cellular functions, impacting processes such as cell proliferation and apoptosis.

- Gene Expression Alteration : By interacting with transcription factors, it may influence the expression of genes related to various diseases.

Biological Activities

Research indicates that 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development in treating infections. The mechanism involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Properties

There is emerging evidence suggesting that the compound may inhibit viral replication. For example, it has been evaluated for its potential to target viral proteins critical for the life cycle of viruses like Chikungunya virus (CHIKV) .

Anticancer Potential

Preliminary studies suggest that 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact pathways involved are still under investigation but may include modulation of cell cycle regulators and pro-apoptotic factors.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxamide | Similar pyrazole and oxolane structure | Antimicrobial, Antiviral |

| 4-Amino-N-(1-methylpiperidin-4-yl)pyrazole | Lacks oxolane ring | Anticancer activity reported |

The presence of the oxolane ring in 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide is hypothesized to enhance its bioavailability and interaction with biological targets compared to its analogs.

Study on Antiviral Activity

A study published in PMC explored the antiviral effects of various pyrazole derivatives, including 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide. The results indicated significant inhibition of CHIKV at concentrations ranging from 10 to 50 µM, with a favorable safety index .

Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines by activating caspase pathways. The findings suggest a need for further exploration into its mechanism as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.